Cas no 2228191-14-6 (4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole)

4-(Hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole is a specialized heterocyclic compound featuring a pyrazole core substituted with a hydrazinylmethyl group and a trifluoromethyl moiety. The presence of the hydrazinyl group enhances its reactivity as a versatile building block in organic synthesis, particularly for the formation of hydrazones and other nitrogen-containing derivatives. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. This compound is particularly useful in the development of pharmacologically active molecules, where its structural features can influence binding affinity and selectivity. Its well-defined reactivity profile makes it suitable for controlled functionalization in complex synthetic pathways.
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole structure
2228191-14-6 structure
Product name:4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
CAS No:2228191-14-6
MF:C5H7F3N4
Molecular Weight:180.131090402603
CID:5996012
PubChem ID:165699630

4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
    • EN300-1955244
    • 2228191-14-6
    • インチ: 1S/C5H7F3N4/c6-5(7,8)4-3(1-10-9)2-11-12-4/h2,10H,1,9H2,(H,11,12)
    • InChIKey: CLXHSQVHFPKGNX-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)CNN)(F)F

計算された属性

  • 精确分子量: 180.06228073g/mol
  • 同位素质量: 180.06228073g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 66.7Ų

4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1955244-5g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
5g
$2650.0 2023-09-17
Enamine
EN300-1955244-2.5g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
2.5g
$1791.0 2023-09-17
Enamine
EN300-1955244-0.1g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
0.1g
$804.0 2023-09-17
Enamine
EN300-1955244-10.0g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
10g
$4974.0 2023-06-01
Enamine
EN300-1955244-1.0g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
1g
$1157.0 2023-06-01
Enamine
EN300-1955244-0.5g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
0.5g
$877.0 2023-09-17
Enamine
EN300-1955244-0.05g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
0.05g
$768.0 2023-09-17
Enamine
EN300-1955244-0.25g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
0.25g
$840.0 2023-09-17
Enamine
EN300-1955244-5.0g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
5g
$3355.0 2023-06-01
Enamine
EN300-1955244-10g
4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole
2228191-14-6
10g
$3929.0 2023-09-17

4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole 関連文献

4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 4-(Hydrazinylmethyl)-3-(Trifluoromethyl)-1H-Pyrazole (CAS: 2228191-14-6)

The compound 4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228191-14-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of 4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the hydrazinylmethyl and trifluoromethyl groups confers distinct electronic and steric properties, enabling interactions with various biological targets. Researchers have successfully synthesized this compound through optimized routes, achieving high yields and purity, as reported in several peer-reviewed journals.

In terms of biological activity, 4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole has demonstrated notable efficacy in preclinical models. For instance, studies have shown its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases. Additionally, its role as a building block in the synthesis of more complex molecules has been explored, with promising results in the development of anticancer and antimicrobial agents.

One of the most significant breakthroughs involves the application of this compound in targeted drug delivery systems. By leveraging its chemical reactivity, researchers have developed conjugates that enhance the bioavailability and specificity of therapeutic agents. These advancements are particularly relevant in the context of personalized medicine, where precision and efficacy are paramount.

Despite these promising developments, challenges remain in the large-scale production and clinical translation of 4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole-based therapeutics. Issues such as stability, toxicity, and pharmacokinetics need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the potential of this compound.

In conclusion, 4-(hydrazinylmethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228191-14-6) represents a valuable tool in modern drug discovery. Its unique chemical properties and diverse biological activities make it a focal point of ongoing research. Future studies should aim to elucidate its mechanisms of action, optimize its synthetic pathways, and explore its applications in novel therapeutic strategies. The continued investigation of this compound holds great promise for advancing the field of chemical biology and improving patient outcomes.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.